

Introduction: The Strategic Value of a Key Heterocyclic Building Block

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Compound of Interest

Compound Name: *6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine*
Cat. No.: B8266738

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In the landscape of modern medicinal chemistry and drug development, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure. Its resemblance to purine has made it a cornerstone for the design of a multitude of biologically active agents, including kinase inhibitors, anti-viral compounds, and treatments for neurological disorders.[1] The specific isomer, **6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine**, represents a highly versatile and strategically functionalized building block. The presence of three distinct reactive sites—the pyrazole N-H, the chloro group, and the iodo group—offers chemists orthogonal handles for sequential, selective functionalization, enabling the rapid generation of diverse compound libraries for screening and lead optimization.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the commercial landscape for **6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine**. It delves into the critical importance of isomeric specificity, outlines a robust framework for in-house quality control, discusses its synthetic utility, and provides essential safety protocols. The objective is to empower research teams to confidently source, validate, and utilize this high-value intermediate to accelerate their discovery programs.

Chapter 1: The Commercial Supplier Landscape: Navigating Isomeric Complexity

A primary challenge in sourcing substituted pyrazolopyridines is the existence of numerous constitutional isomers. A query for a "chloro-iodo-pyrazolo-pyridine" can yield multiple hits with the same molecular formula ($C_6H_3ClIN_3$) and weight (279.47 g/mol), but with vastly different substitution patterns and chemical properties. For the target compound, **6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine**, the correct CAS number is 2701680-13-7.^[2] It is imperative that researchers verify this CAS number during procurement to avoid costly errors and project delays.

The following table summarizes known commercial sources for this specific building block. Availability and stock levels can fluctuate, and direct inquiry is always recommended.

Supplier	CAS Number	Purity	Available Quantities	Notes
Alchimica	2701680-13-7	Not specified	250 mg, 1 g	Specialist chemical provider. ^{[3][4]}
Pharmasources	2701680-13-7	Not specified	g to kg scale	Lists multiple potential suppliers from its network. ^[2]

Note on Isomeric Variants: Researchers should be aware of other commercially available isomers that may appear in searches, such as:

- 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS: 1259223-95-4)^[5]
- 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine (CAS: 2358694-07-0)^[6]
- 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1260672-72-7)

The distinct substitution patterns of these isomers will lead to different reactivity and biological activity profiles.

Chapter 2: A Framework for In-House Quality Control and Validation

Given the potential for isomeric confusion and the critical importance of starting material integrity for reproducible research, independent analytical verification is not just recommended—it is essential. A multi-pronged approach ensures both the identity and purity of the received material.

Recommended Analytical Workflow

- **Identity Confirmation (LC-MS):** The initial and most rapid check is to confirm the molecular weight. The compound should exhibit the expected mass corresponding to its molecular formula.
- **Structural Verification (¹H NMR):** Nuclear Magnetic Resonance spectroscopy is the gold standard for confirming the specific isomeric structure. The number of signals, their splitting patterns (multiplicity), and chemical shifts provide a unique fingerprint of the molecule's substitution pattern.
- **Purity Assessment (HPLC-UV):** High-Performance Liquid Chromatography with UV detection is the preferred method for quantifying the purity of the material, separating it from any starting materials, by-products, or other isomers.

Protocol: Rapid Identity and Purity Assessment via LC-MS

This protocol describes a self-validating system for the initial qualification of incoming material.

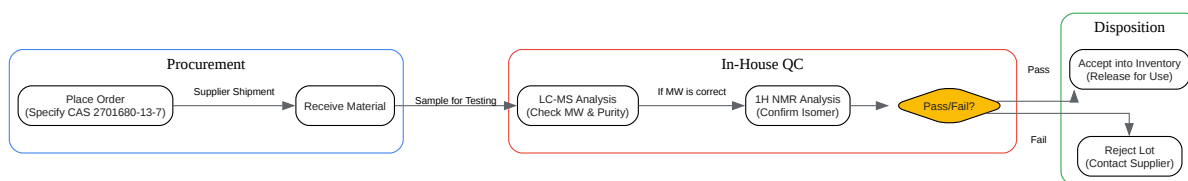
Objective: To confirm the molecular weight of **6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine** and assess its approximate purity.

Methodology:

- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile or Methanol. Vortex to ensure complete dissolution.

- Instrumentation: Utilize a standard reversed-phase LC-MS system (e.g., Agilent, Waters, Shimadzu) equipped with a C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
- LC Conditions:
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid
 - Gradient: 5% B to 95% B over 5 minutes.
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40 °C
 - Injection Volume: 2 μ L
- MS Conditions:
 - Ionization Mode: Electrospray Ionization Positive (ESI+)
 - Scan Range: 100 - 500 m/z
 - Expected $[M+H]^+$: 280.9 (calculated for $C_6H_4ClIN_3^+$)
- Data Analysis:
 - Verify the presence of a major peak in the mass spectrum corresponding to the expected $[M+H]^+$ ion.
 - Integrate the corresponding peak in the UV chromatogram (e.g., at 254 nm) to determine the purity percentage. A purity level of >95% is typically acceptable for initial screening campaigns.

Quality Control Workflow Diagram



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Caption: Workflow for incoming material validation.

Chapter 3: Synthetic Utility and Reaction Pathways

The strategic placement of the chloro and iodo substituents, coupled with the pyrazole N-H, makes **6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine** a powerful intermediate for building molecular complexity through various cross-coupling reactions.

- **N-Alkylation/Arylation:** The pyrazole nitrogen can be readily functionalized using standard alkylating agents (e.g., alkyl halides, benzyl bromide) or through Buchwald-Hartwig amination conditions for N-arylation.
- **Suzuki-Miyaura Coupling:** The iodo group at the C5 position is highly susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling with a wide range of boronic acids and esters, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
- **Buchwald-Hartwig Amination:** The chloro group at the C6 position is amenable to amination reactions, providing a vector to install various amine functionalities. The differential reactivity between the C-I and C-Cl bonds can often be exploited for selective, stepwise functionalization.

Illustrative Synthetic Pathway

The general synthesis of the 1H-pyrazolo[3,4-b]pyridine core often involves the condensation and cyclization of a substituted aminopyrazole or the construction of the pyrazole ring onto a pre-existing pyridine frame.^[7] A plausible route to the title compound would start from a suitably substituted pyridine derivative.



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Caption: A generalized synthetic approach to the target scaffold.

Chapter 4: Safe Handling and Storage Protocols

As with any halogenated heterocyclic compound, proper safety precautions are mandatory. Information derived from Safety Data Sheets (SDS) for structurally related compounds provides a strong basis for safe handling.^{[8][9][10]}

Hazard Profile:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.^[10]
- Irritation: Causes skin and serious eye irritation.^{[9][10]} May cause respiratory irritation.^[8]

Recommended Personal Protective Equipment (PPE):

- Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use.^[8]
- Eye Protection: Use safety glasses with side-shields or chemical goggles.
- Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.
- Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^[8]

First Aid Measures:

- If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][9]
- In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[8]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[8]

Storage Conditions:

- Store in a tightly closed container in a dry and well-ventilated place.[8][9]
- For long-term stability, storage in a refrigerator under an inert atmosphere is recommended to prevent degradation.[10]

Conclusion

6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine is a high-value building block that offers significant potential for accelerating drug discovery programs. Its successful application hinges on careful sourcing, with strict attention paid to isomeric purity by verifying the CAS number (2701680-13-7). The implementation of a robust in-house QC workflow, combining LC-MS and NMR, is a non-negotiable step to ensure the integrity of starting materials and the reproducibility of subsequent synthetic efforts. By leveraging the orthogonal reactivity of its functional groups and adhering to strict safety protocols, research organizations can effectively unlock the synthetic potential of this versatile scaffold.

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